1-(5-Chloropyrazin-2-yl)ethanone

Descripción

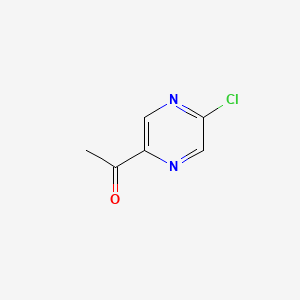

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMJHUZSTPHGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660841 | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160252-31-3 | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloropyrazin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Chloropyrazin 2 Yl Ethanone and Its Derivatives

Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

The introduction of an acetyl group onto a chloropyrazine ring is a key synthetic challenge that can be addressed through several strategic approaches.

Direct acylation of a pre-existing chloropyrazine ring represents a straightforward approach to obtaining halogenated acetylpyrazines. One of the most common methods in aromatic chemistry for this transformation is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. patsnap.com For the synthesis of this compound, this would theoretically involve the reaction of 2-chloropyrazine (B57796) with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion that is then attacked by the electron-rich pyrazine (B50134) ring to form the ketone product. doubtnut.com

While Friedel-Crafts acylations are powerful, they have limitations. The strong electron-withdrawing nature of the pyrazine nitrogens and the chloro substituent deactivates the ring towards electrophilic substitution, often requiring harsh reaction conditions.

Precursor-based strategies involve multi-step sequences where the pyrazine ring is constructed or modified prior to the introduction or unmasking of the acetyl group. One plausible route involves the use of organometallic reagents. For instance, a related synthesis of 2-acetylpyrazine has been achieved by reacting 2-cyanopyrazine with a methyl Grignard reagent. researchgate.net Applying this logic, 5-chloro-2-cyanopyrazine could serve as a suitable precursor, which upon reaction with methylmagnesium bromide, would yield the target ketone after hydrolysis.

Another precursor strategy could involve the oxidation of a corresponding ethyl-substituted pyrazine. The synthesis of 2-acetylpyrazine via the oxidation of 2-ethylpyrazine (B116886) is a known method, suggesting that 2-chloro-5-ethylpyrazine (B15257082) could be a viable precursor for this compound. researchgate.net

Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. In metal-catalyzed reactions for pyrazine synthesis, the choice of catalyst is key. For example, the use of a monovalent copper salt as a catalyst has been shown to increase the yield of 2-acetylpyrazine to 69% while also increasing the reaction speed and lowering the required temperature. researchgate.net

From a green chemistry perspective, the choice of acylating agent is significant. Acetic anhydride is often preferred over acetyl chloride for acylation reactions. thepharmajournal.comuel.ac.uk This is because the reaction with acetyl chloride produces hydrogen chloride (HCl) as a byproduct, which is a corrosive acid that can lead to unwanted side reactions. thepharmajournal.com In contrast, using acetic anhydride yields acetic acid, a weaker and less problematic byproduct. thepharmajournal.com Furthermore, developing solvent-free reaction conditions, as has been achieved for some Claisen-Schmidt reactions using solid sodium hydroxide (B78521), represents a significant green advancement by reducing volatile organic compound (VOC) emissions. researchgate.net

Derivatization Strategies Utilizing this compound

The ketone functional group in this compound is a versatile handle for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

A prominent derivatization strategy involves the conversion of this compound into pyrazoline heterocycles. This is typically a two-step process that begins with the formation of an α,β-unsaturated ketone.

The initial and crucial step is the base-catalyzed Claisen-Schmidt condensation. researchgate.net In this reaction, this compound is treated with a variety of substituted aromatic or heteroaromatic aldehydes in a polar solvent like ethanol (B145695), with a base such as sodium hydroxide (NaOH) acting as the catalyst. researchgate.netmdpi.com This reaction yields α,β-unsaturated ketones, commonly known as chalcones, which bear the 5-chloropyrazin-2-yl moiety. core.ac.uknih.gov These chloropyrazine-chalcone intermediates are pivotal for subsequent cyclization reactions. mdpi.comnih.gov

| Reagent 1 | Reagent 2 | Base/Solvent | Product | Yield (%) | Reference |

| 2-Acetyl-5-chloropyrazine | Substituted Aldehydes | NaOH / Ethanol | Chloropyrazine Chalcones | 55-97 | mdpi.com |

| 2-Acetylthiophene | 4-Chlorobenzaldehyde | NaOH / Ethanol | 1-(2-Thienyl)-3-(4-chlorophenyl)-2-propen-1-one | - | dergipark.org.tr |

The term "1,3-dicarbonyl precursors" in the context of pyrazoline synthesis from an acetyl starting material is unconventional, as 1,3-dicarbonyls typically react with hydrazines to form pyrazoles. The scientifically established and widely documented method for synthesizing pyrazolines from ketones involves the cyclization of an intermediate α,β-unsaturated carbonyl compound (chalcone).

The key precursor for the pyrazoline ring is the chalcone (B49325) derivative formed in the previous step. These chalcones undergo a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂). researchgate.netdergipark.org.trscirp.orgrasayanjournal.co.in The reaction typically involves refluxing the chalcone and hydrazine hydrate in a solvent such as ethanol. researchgate.netscirp.org This process results in the formation of the five-membered pyrazoline ring.

Variations of this reaction can afford different substitutions on the pyrazoline ring. For instance, if the cyclization is carried out in the presence of glacial acetic acid, N-acetyl pyrazoline derivatives are formed. Similarly, using phenylhydrazine (B124118) instead of hydrazine hydrate leads to the formation of N-phenyl substituted pyrazolines. researchgate.netrasayanjournal.co.in

| Chalcone Precursor | Cyclizing Agent | Conditions | Product | Yield (%) | Reference |

| Chalcone | Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline | - | dergipark.org.trscirp.org |

| Chalcone | Hydrazine Hydrate, Acetic Acid | Ethanol, Reflux | N-Acetyl Pyrazoline | - | researchgate.net |

| Chalcone | Phenylhydrazine | Ethanol, Reflux | N-Phenyl Pyrazoline | 75 | researchgate.net |

Construction of Chloropyrazine-Conjugated Benzothiazepine (B8601423) Systems

The synthesis of benzothiazepine systems conjugated with a chloropyrazine moiety is a well-documented process that typically involves a two-step reaction sequence. uel.ac.ukarabjchem.org This method capitalizes on the reactivity of 2-acetyl-5-chloropyrazine to first build a chalcone intermediate, which then undergoes cyclization to form the desired seven-membered heterocyclic ring. nih.govnih.gov

Chalcone Intermediate Formation from 2-Acetyl-5-chloropyrazine

The initial and crucial step in forming these benzothiazepine systems is the Claisen-Schmidt condensation to produce chloropyrazine-based chalcones. pharmanest.net This reaction involves treating 2-acetyl-5-chloropyrazine with a variety of substituted aromatic or heteroaromatic aldehydes. uel.ac.ukarabjchem.org The condensation is typically carried out in an ethanol solvent under basic conditions, facilitated by an aqueous solution of sodium hydroxide. uel.ac.ukarabjchem.org The reaction mixture is stirred at room temperature for an extended period, often around 24 hours, to ensure completion. uel.ac.uk Following the reaction, acidification with hydrochloric acid precipitates the chalcone product, which can then be isolated by filtration. uel.ac.ukarabjchem.org This method has proven effective for a wide range of aldehydes, yielding the corresponding chalcone intermediates in good to excellent yields, generally ranging from 55% to 97%. arabjchem.org

The general structure of the synthesized chalcones features a 1,3-diphenylprop-2-en-1-one framework, where one of the aryl groups is the 5-chloropyrazin-2-yl moiety. pharmanest.netresearchgate.net The variability in the second aryl or heteroaryl group, introduced by the aldehyde, allows for the creation of a diverse library of chalcone precursors. uel.ac.uk

Subsequent Cyclocondensation Reactions

The chalcone intermediates serve as the backbone for the construction of the 1,5-benzothiazepine (B1259763) ring system. nih.govnih.gov The subsequent cyclocondensation reaction is achieved by refluxing the chloropyrazine-based chalcone with 2-aminothiophenol (B119425). uel.ac.ukarabjchem.org This reaction is typically performed in a solvent such as dry methanol, with a catalytic amount of piperidine (B6355638) added to facilitate the cyclization. uel.ac.ukarabjchem.org The reflux is maintained for several hours, usually around eight hours, to form the 2,3-dihydro-1,5-benzothiazepine ring. uel.ac.uk

The mechanism involves an initial Michael addition of the thiol group from 2-aminothiophenol to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation between the amino group and the carbonyl group, leading to the formation of the seven-membered thiazepine ring. nih.govnih.gov The resulting chloropyrazine-conjugated 1,5-benzothiazepine derivatives are obtained in yields ranging from 58% to 95%. uel.ac.ukarabjchem.org These products have been characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. uel.ac.ukuel.ac.uk

| Compound | Substituent on Phenyl Ring (at C-2) | Molecular Formula | Yield (%) |

|---|---|---|---|

| 22 | Phenyl | C19H14ClN3S | - |

| 23 | 4-Chlorophenyl | C19H13Cl2N3S | - |

| 26 | 2,4-Difluorophenyl | C19H12ClF2N3S | - |

| 27 | 2,4-Dichlorophenyl | C19H12Cl3N3S | - |

| 33 | 3,4-Dimethoxyphenyl | C21H18ClN3O2S | - |

| 34 | 4-Nitrophenyl | C19H13ClN4O2S | - |

| 35 | Pyridin-2-yl | C18H13ClN4S | - |

| 41 | Furan-2-yl | C17H12ClN3OS | - |

Development of Chloropyrazine-Tethered Pyrimidine (B1678525) Hybrids

Molecular hybridization is a strategic approach in medicinal chemistry that combines different pharmacophoric units to create new molecules with potentially enhanced properties. dntb.gov.uamdpi.com Following this strategy, chloropyrazine-tethered pyrimidine hybrids have been developed, where a pyrimidine ring replaces the 1,5-benzothiazepine motif found in the previously discussed systems. mdpi.comresearchgate.net These hybrids are synthesized from the same chalcone intermediates derived from this compound.

Condensation Reactions with Guanidine (B92328) Hydrochloride

The synthesis of the pyrimidine ring is achieved through the cyclocondensation of the α,β-unsaturated chalcone precursors with guanidine hydrochloride. jocpr.comresearchgate.net This reaction provides a straightforward method to construct the 2-aminopyrimidine (B69317) core. jocpr.com The process typically involves refluxing the chalcone and guanidine hydrochloride in an alkaline medium, such as potassium t-butoxide in tert-butanol. jocpr.com The reaction leads to the formation of 4,6-disubstituted-2-aminopyrimidines, where one substituent at position 4 is the 5-chloropyrazin-2-yl group, and the substituent at position 6 is the aryl or heteroaryl group originating from the aldehyde used in the chalcone synthesis. mdpi.comresearchgate.net This synthetic route allows for the creation of a library of chloropyrazine-pyrimidine hybrids by varying the substitution on the chalcone precursor. dntb.gov.uamdpi.com

| Compound | Substituent at Pyrimidine C-6 | Antibacterial/Antifungal MIC (µM) | Antiproliferative IC50 (µg/mL) vs. DU-145 |

|---|---|---|---|

| 25 | 4''-Nitrophenyl | 48.67 | - |

| 30 | 2'',4''-Difluorophenyl | 50.04 | - |

| 31 | 2'',4''-Dichlorophenyl | 45.37 | - |

| 35 | 2''-Pyridinyl | - | 5 ± 1 |

Synthesis of N-Benzylchloropyrazine Carboxamide Analogs

The synthesis of pyrazine carboxamide derivatives is another significant area of research, with studies often focusing on how the placement of substituents on the pyrazine ring affects the molecule's properties.

Positional Isomerism Studies in Carboxamide Derivatives

Research into N-benzylpyrazine-2-carboxamides has involved the systematic synthesis of positional isomers to investigate the structure-activity relationships related to the location of the chlorine atom on the pyrazine ring. mdpi.comresearchgate.net Series of N-benzyl-3-chloropyrazine-2-carboxamides, N-benzyl-5-chloropyrazine-2-carboxamides, and N-benzyl-6-chloropyrazine-2-carboxamides have been prepared and studied. mdpi.commdpi.com

Generation of Alpha-Oxo Ketene (B1206846) Dithioacetal Pyrazine Derivatives

The synthesis of alpha-oxo ketene dithioacetal pyrazine derivatives represents a valuable pathway for the functionalization of the pyrazine ring. These intermediates are versatile building blocks for the construction of more complex heterocyclic systems.

Reactions with Carbon Disulfide and Halogenated Compounds

A key method for generating alpha-oxo ketene dithioacetals involves the reaction of a ketone, such as this compound, with carbon disulfide in the presence of a strong base, followed by treatment with a halogenated compound. baselius.ac.in The initial deprotonation of the ketone by the base creates a nucleophilic enolate, which then attacks the electrophilic carbon of carbon disulfide. This is followed by alkylation with a halogenated compound, such as an alkyl halide, to yield the dithioacetal. baselius.ac.inthieme-connect.de This reaction provides a straightforward route to functionalized pyrazine derivatives.

Table 1: Generation of Alpha-Oxo Ketene Dithioacetal Pyrazine Derivatives

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

Preparation of Thiosemicarbazide (B42300) and Thiazolidinone Derivatives

The synthesis of thiosemicarbazide and thiazolidinone derivatives from this compound opens avenues to compounds with potential biological significance. nih.gov

Hydrazone Formation and Subsequent Cyclization

The initial step in this synthetic sequence is the condensation reaction between this compound and thiosemicarbazide to form the corresponding thiosemicarbazone. researchgate.netnih.gov This reaction is typically carried out in a suitable solvent like methanol. researchgate.netgoogle.com

The resulting pyrazinyl thiosemicarbazone serves as a key intermediate for the synthesis of thiazolidinones. nih.gov Cyclization of the thiosemicarbazone with a reagent such as an α-haloacetic acid (e.g., chloroacetic acid) or its ester leads to the formation of the 4-thiazolidinone (B1220212) ring. nih.govijprems.comekb.egchemmethod.com This cyclocondensation reaction is a widely used method for constructing the thiazolidinone scaffold. nih.govijprems.com

Table 2: Synthesis of Pyrazinyl-Thiazolidinone Derivatives

| Reactant | Reagents | Intermediate | Reagents for Cyclization | Product |

|---|

Reaction Mechanism Investigations for Pyrazine Derivatization

Understanding the reaction mechanisms involved in the derivatization of pyrazines is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Aromatic Substitution Pathways in Chloropyrazines

The chlorine atom on the pyrazine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the pyrazine ring's nitrogen atoms, coupled with the acetyl group, activates the ring towards nucleophilic attack. wikipedia.orgnih.gov The SNAr mechanism typically proceeds via an addition-elimination pathway. vaia.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, resulting in the substituted product. vaia.comyoutube.com The stability of the Meisenheimer complex is a key factor influencing the reaction rate. vaia.com Studies have shown that chloroazines react with various nucleophiles, and the reactivity is enhanced by the ring's aza nitrogens through inductive and mesomeric effects. nih.gov

Radical-Ionic Mechanisms in Catalyzed Pyrazine Couplings

In addition to nucleophilic substitution, radical-ionic mechanisms can play a role in catalyzed cross-coupling reactions involving pyrazine derivatives. These reactions often involve the formation of radical intermediates. For instance, in some cross-coupling reactions, a radical can be generated from a reaction partner, which then adds to the protonated pyrazine ring. mdpi.comrsc.org This addition is followed by an oxidation step to yield the final product. rsc.org The use of transition metal catalysts, such as palladium or nickel, can facilitate these transformations. mdpi.comresearchgate.net The catalytic cycle may involve single electron transfer (SET) processes that generate radical species, which then participate in the coupling reaction. mdpi.com

Advanced Characterization Methodologies for 1 5 Chloropyrazin 2 Yl Ethanone and Its Synthetic Products

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of chemical compounds, enabling the separation, identification, and purification of components within a mixture. For 1-(5-Chloropyrazin-2-yl)ethanone and its reaction products, both high-performance liquid chromatography and thin-layer chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture with high resolution and sensitivity, making it ideal for assessing the purity of this compound. torontech.comvulcanchem.com The process involves injecting the sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped at high pressure. torontech.com

For a moderately polar compound like this compound, reversed-phase HPLC is commonly used. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Components are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. A UV detector is typically used for detection, as the pyrazine (B50134) ring contains a chromophore that absorbs UV light. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. torontech.com

Table 3: Example HPLC Method and Purity Analysis

| Parameter | Condition / Result |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity Calculation | |

| Retention Time of Main Peak | 4.52 min |

| Area of Main Peak | 995,000 |

| Total Area of All Peaks | 1,000,000 |

| Calculated Purity | 99.5% |

Note: This table provides an illustrative example of HPLC conditions and data for purity analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry to monitor the progress of a reaction. researchgate.net For instance, in the synthesis of a derivative from this compound, TLC can be used to track the consumption of the starting material and the formation of the product over time. youtube.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on an aluminum backing) alongside spots of the pure starting material and, if available, the expected product. The plate is then placed in a chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. researchgate.netyoutube.com Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. By observing the disappearance of the starting material spot and the appearance of a new product spot, a chemist can determine when the reaction is complete. youtube.com

Table 4: Illustrative TLC Monitoring of a Reaction Reaction: this compound → Product X

| Time Point | Spotting | Observation on TLC Plate (under UV light) | Conclusion |

| t = 0 hr | Starting Material (SM), Reaction Mixture (RM) | RM shows one spot at the same Rf as SM (e.g., Rf = 0.6) | Reaction has not started |

| t = 2 hr | SM, RM, Product (P) | RM shows a bright SM spot and a faint new spot at a lower Rf (e.g., Rf = 0.4) | Reaction is in progress |

| t = 6 hr | SM, RM, P | RM shows a faint SM spot and a bright spot corresponding to the product's Rf | Reaction is nearing completion |

| t = 8 hr | SM, RM, P | RM shows only one spot, corresponding to the product's Rf. The SM spot is absent. | Reaction is complete |

Note: This table is a generalized representation of how TLC is used to monitor a reaction's progress. Rf values are dependent on the specific compounds and eluent system.

Biological and Pharmacological Activities of 1 5 Chloropyrazin 2 Yl Ethanone Derivatives

Antimicrobial Efficacy Studies

Derivatives of 1-(5-chloropyrazin-2-yl)ethanone have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The core structure, featuring a halogenated pyrazine (B50134) ring, is a key pharmacophore that contributes to the observed antimicrobial effects.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While specific antibacterial data for chalcones derived directly from this compound were not detailed in the reviewed literature, the broader family of chloropyrazine derivatives has demonstrated significant antibacterial potential. For instance, a series of chloropyrazine-tethered pyrimidine (B1678525) hybrids, which share the critical 5-chloropyrazine moiety, were tested against a panel of bacterial strains. ijper.org The results indicated that the presence of electron-withdrawing groups on the phenyl ring attached to the pyrimidine scaffold was crucial for enhancing antibacterial activity. ijper.org

In a related study, chloropyrazine conjugated 1,5-benzothiazepine (B1259763) derivatives, synthesized from the corresponding chalcones, were evaluated for their antibacterial properties. One of the most active compounds in this series, featuring a 2,4-dichlorophenyl substituent, displayed notable activity against both Gram-positive and Gram-negative bacteria. core.ac.uk

The following table summarizes the minimum inhibitory concentration (MIC) values for representative chloropyrazine-tethered pyrimidine derivatives against various bacterial strains.

| Compound | Substituent | B. subtilis (µM) | S. aureus (µM) | E. coli (µM) | P. aeruginosa (µM) |

| 22 | Phenyl | >200 | >200 | >200 | >200 |

| 23 | 4"-Chlorophenyl | 53.03 | 53.03 | 53.03 | 53.03 |

| 24 | 4"-Fluorophenyl | 54.59 | 54.59 | 54.59 | 54.59 |

| 25 | 4"-Nitrophenyl | 48.67 | 48.67 | 48.67 | 48.67 |

| 30 | 2",4"-Difluorophenyl | 50.04 | 50.04 | 50.04 | 50.04 |

| 31 | 2",4"-Dichlorophenyl | 45.37 | 45.37 | 45.37 | 45.37 |

| Ciprofloxacin (Standard) | - | 3.01 | 6.02 | 6.02 | 6.02 |

Data sourced from a study on chloropyrazine-tethered pyrimidine hybrids. ijper.org

Antifungal Activity Against Pathogenic Fungi (e.g., Candida Species)

Similar to the antibacterial studies, the antifungal efficacy of chloropyrazine derivatives has been established. The aforementioned chloropyrazine-tethered pyrimidine hybrids were also screened against pathogenic fungi. Compound 31, with a 2",4"-dichlorophenyl group, emerged as the most potent antifungal agent in this series. ijper.org

Furthermore, chloropyrazine conjugated 1,5-benzothiazepine derivatives demonstrated significant antifungal activity. A derivative bearing a 4-thiomethylphenyl group showed the most promising results against the tested fungal strains. core.ac.uk

The table below presents the antifungal activity of selected chloropyrazine-tethered pyrimidine derivatives.

| Compound | Substituent | A. niger (µM) | C. tropicalis (µM) |

| 25 | 4"-Nitrophenyl | 97.34 | 97.34 |

| 30 | 2",4"-Difluorophenyl | 100.08 | 100.08 |

| 31 | 2",4"-Dichlorophenyl | 45.37 | 45.37 |

| Fluconazole (Standard) | - | 8.13 | 16.26 |

Data sourced from a study on chloropyrazine-tethered pyrimidine hybrids. ijper.org

Antitubercular Activity Against Mycobacterium Strains

The derivatives of this compound have shown particularly promising activity against Mycobacterium tuberculosis. A series of chalcones synthesized from this compound were evaluated for their in vitro antitubercular activity against the H37Rv strain. core.ac.uk Among these, compounds with specific substitutions on the phenyl ring exhibited significant inhibitory effects. core.ac.uk

Additionally, hybrid compounds amalgamating pyrazine and 1,2,4-triazole (B32235) scaffolds have been developed and screened for their efficacy against Mycobacterium tuberculosis, with several compounds demonstrating noteworthy activity. google.com The antitubercular activity of selected chalcones derived from this compound is detailed in the table below.

| Compound | R Substituent | MIC (µM) |

| 7 | 2,4-Dichlorophenyl | 25.51 |

| 14 | 4-Thiomethylphenyl | 23.89 |

| PZA | Pyrazinamide (Standard) | 25.38 |

| RIF | Rifampicin (Standard) | 0.12 |

Data from a study on chloropyrazine conjugated benzothiazepine (B8601423) derivatives and their precursor chalcones. core.ac.uk

Antiproliferative and Cytotoxic Investigations

The potential of this compound derivatives as anticancer agents has been a significant area of investigation. These studies typically involve in vitro assays against a variety of human cancer cell lines to determine the cytotoxic and antiproliferative effects of the synthesized compounds.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

Chalcones derived from this compound and their subsequent benzothiazepine derivatives have been evaluated for their cytotoxic activity against the DU-145 human prostate cancer cell line. core.ac.ukresearchgate.net The results of these studies have highlighted certain structural features that contribute to enhanced anticancer activity. For example, the presence of a 2,4-dichlorophenyl group in the chalcone (B49325) structure was found to be beneficial for its cytotoxic potential. core.ac.uk

In a broader context, various other pyrazine derivatives have been synthesized and tested against a range of cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical), with many compounds exhibiting moderate to excellent antiproliferative activities. ijper.orgCurrent time information in Bangalore, IN. For instance, novel google.comijper.orgum.edu.mytriazolo[4,3-a]pyrazine derivatives have shown potent inhibitory activities against these cell lines. Current time information in Bangalore, IN. Similarly, a series of pyrazinoic acid derivatives demonstrated notable cytotoxicity against A549, MCF-7, and HT-29 (colon) cell lines. researchgate.net

The table below presents the in vitro cytotoxic activity of representative chalcones derived from this compound and their corresponding benzothiazepine derivatives against the DU-145 prostate cancer cell line.

| Compound | Compound Type | R Substituent | IC₅₀ (µM) |

| 7 | Chalcone | 2,4-Dichlorophenyl | 46.03 ± 1 |

| 41 | Benzothiazepine | Pyrazol-5-yl | 35.10 ± 2 |

| Mtx | Methotrexate | - | 30.10 ± 1 |

Data from a study on chloropyrazine conjugated benzothiazepine derivatives and their precursor chalcones. core.ac.uk

Selective Toxicity Profile Analysis

A critical aspect of developing new anticancer agents is their selective toxicity towards cancer cells over normal, healthy cells. The cytotoxic evaluation of chloropyrazine conjugated benzothiazepine derivatives and their precursor chalcones was also performed on normal human liver cell lines (L02). The findings indicated that these compounds were relatively less selective towards this specific normal cell line. core.ac.uk

In a different study, chloropyrazine-tethered pyrimidine derivatives were assessed for their safety profile against the LO2 cell line, with the results suggesting a good safety profile and selectivity for cancer cells over normal cells. ijper.orgdoaj.org Similarly, a series of pyrazinoic acid derivatives exhibited a favorable selectivity index when tested against the MRC5 non-tumoral lung cell line. researchgate.net Triterpenoid pyrazines have also been reported to be highly and selectively cytotoxic against cancer cell lines. Furthermore, certain hederagenin–pyrazine derivatives showed lower cytotoxicity on murine heart myoblast (H9c2) cell lines compared to their potent activity against human non-small-cell lung cancer (A549) cells.

This highlights that while the this compound scaffold is a promising starting point for developing cytotoxic agents, further structural modifications are necessary to enhance the selective toxicity profile, a crucial parameter for their potential therapeutic application.

Investigation of Other Pharmacologically Relevant Activities

There is currently no available scientific literature or published research that has investigated the DNA binding interactions of derivatives of this compound. Studies on other heterocyclic compounds have explored DNA binding as a potential mechanism for their observed biological effects, but this has not been extended to the specific compounds of interest for this article. Therefore, no data on binding modes, affinity, or structural impact on DNA for these particular derivatives can be provided.

Similarly, the antioxidant potential of this compound derivatives has not been reported in the available scientific literature. While antioxidant activity is a known property of some pyrazine derivatives, specific assays to determine the radical scavenging or metal-chelating abilities of derivatives from this compound have not been documented. As a result, no data tables or detailed research findings on their antioxidant capacity can be presented.

Further research is required to explore these specific pharmacological activities for this class of compounds.

Future Research Directions and Therapeutic Prospects

Exploration of Novel Synthetic Pathways for Sustainable and Scalable Production

The development of environmentally friendly and economically viable synthetic routes is a cornerstone of modern pharmaceutical research. For 1-(5-Chloropyrazin-2-yl)ethanone and its derivatives, future efforts will likely focus on moving away from traditional, often low-yielding methods that may involve hazardous reagents or require cryogenic conditions. acs.org

Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of safer solvents, reducing the number of synthetic steps, and minimizing waste generation. This aligns with the broader trend of developing sustainable synthesis processes in the chemical industry. researchgate.netrub.de

Catalytic Methods: Employing novel catalysts, including transition metals and organocatalysts, to improve reaction efficiency and selectivity. rub.de For instance, palladium-mediated coupling reactions have shown promise in the synthesis of related pyrazine (B50134) structures. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

A patent for RET inhibitors describes a synthetic step for a related compound, 1-(5-(4-fluoro-1H-pyrazol-1-yl)pyrazin-2-yl)ethan-1-one, starting from this compound. google.com This highlights the industrial relevance of developing efficient syntheses for this class of compounds.

In-depth Mechanistic Studies of Observed Bioactivities

While preliminary studies have hinted at the potential of pyrazine derivatives in various therapeutic areas, including as anticancer and antimicrobial agents, a deeper understanding of their mechanisms of action is crucial. mdpi.com Future research will need to pinpoint the specific molecular targets and signaling pathways modulated by this compound and its analogues.

For example, research on similar structures suggests potential interactions with protein tyrosine phosphatases and neurotransmitter receptors. Further investigations could involve:

Target Identification and Validation: Employing techniques like affinity chromatography and proteomics to identify the protein targets of these compounds.

Enzyme Inhibition Assays: Quantifying the inhibitory activity against specific enzymes, such as kinases, which are often implicated in cancer. scielo.br

Cellular and Molecular Biology Techniques: Using cell-based assays to elucidate the downstream effects on signaling pathways, cell cycle progression, and apoptosis.

Development of Advanced Analytical Techniques for Bioavailability and Metabolism Studies

To translate a promising compound from the lab to the clinic, a thorough understanding of its pharmacokinetic profile is essential. This includes its absorption, distribution, metabolism, and excretion (ADME). Advanced analytical techniques are pivotal in these investigations.

Future studies on this compound derivatives will likely involve:

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This powerful technique is widely used for the quantitative analysis of drugs and their metabolites in biological matrices like plasma and urine. nih.gov Techniques like HPLC-ESI-QTOF-MS can provide detailed information on metabolic transformations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide invaluable structural information for identifying novel metabolites. nih.gov

In Silico ADME Prediction: Computational models can be used in the early stages of drug discovery to predict the ADME properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

Design and Synthesis of Next-Generation Pyrazine-Based Therapeutic Agents

The core structure of this compound serves as a versatile template for the design and synthesis of new therapeutic agents. By systematically modifying its chemical structure, researchers can optimize its biological activity, selectivity, and pharmacokinetic properties. nih.gov

Structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. For instance, research on related pyrazoline-1-ethanone derivatives has shown that the nature and position of substituents on the aromatic rings can significantly influence their inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov

Future design strategies may include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. cuni.cz

Molecular Hybridization: Combining the pyrazine core with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. mdpi.com

Fragment-Based Drug Design: Using small molecular fragments that are known to bind to a target of interest as starting points for building more potent and selective inhibitors.

Integration of Cheminformatics and Machine Learning for Predictive Modeling in Drug Discovery

The fields of cheminformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the development of predictive models. nih.govmdpi.com These approaches can significantly accelerate the identification and optimization of new drug candidates. researchgate.net

In the context of this compound and its derivatives, these computational tools can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop mathematical models that relate the chemical structure of a compound to its biological activity. scielo.brscielo.br These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. scielo.br

Virtual Screening: Screen large libraries of virtual compounds against a specific biological target to identify potential hits. researchgate.net

Predictive Toxicology: Use computational models to predict potential toxicities of new compounds early in the drug discovery process, reducing the risk of late-stage failures.

The integration of these in silico methods with traditional experimental approaches holds immense promise for the efficient discovery of novel and effective pyrazine-based therapeutics. scielo.br

Q & A

Basic Research Questions

Q. How can 1-(5-Chloropyrazin-2-yl)ethanone be identified and characterized in laboratory settings?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl, pyrazine ring) by analyzing absorption bands. For example, the C=O stretch typically appears at ~1700 cm⁻¹, while C-Cl vibrations are observed near 700–800 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the structure by assigning protons and carbons (e.g., methyl ketone protons at ~2.5 ppm, pyrazine ring carbons at 140–160 ppm).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns to verify the molecular formula .

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, distances, and spatial arrangement. For example, related chlorinated ethanone derivatives show C-Cl bond lengths of ~1.73 Å .

Q. What are the common synthetic routes for this compound?

- Methodology :

- Friedel-Crafts Acylation : React 5-chloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions. This method is analogous to the synthesis of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, where ZnCl₂ facilitates electrophilic substitution .

- Halogenation Post-Modification : Introduce chlorine to a pre-formed pyrazin-2-yl ethanone derivative using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst Screening : Compare Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance acylation efficiency. ZnCl₂ is preferred for moisture-sensitive reactions due to its milder activity .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, CH₃CN) versus non-polar solvents (e.g., CCl₄) to balance reaction rate and byproduct formation.

- Temperature Control : Reflux at 80–100°C maximizes reactivity while minimizing decomposition. Use temperature-gradient experiments to identify ideal ranges.

- Purity Assessment : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with ethyl acetate/hexane gradients .

Q. How does the chlorine substituent influence the compound’s biological or chemical reactivity?

- Methodology :

- Comparative Bioactivity Studies : Synthesize analogs (e.g., 5-methyl or 5-nitro derivatives) and test antimicrobial activity. Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, as seen in related compounds with improved antimicrobial properties due to increased membrane permeability .

- Computational Analysis : Perform density functional theory (DFT) calculations to compare charge distribution and frontier molecular orbitals (HOMO/LUMO) between chlorinated and non-chlorinated analogs.

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodology :

- Cross-Validation : Compare IR, NMR, and MS data across multiple sources (e.g., NIST databases, peer-reviewed syntheses) to identify consistent peaks .

- Artifact Identification : For IR, note artifacts from grating changes (e.g., spurious peaks at ~1993 cm⁻¹) and validate using solvent-specific calibrations .

- Crystallographic Confirmation : Resolve discrepancies using single-crystal X-ray data, which provides unambiguous structural evidence .

Q. What advanced analytical techniques are critical for assessing purity and stability?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₆H₅ClN₂O) with <5 ppm error.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to establish storage conditions (e.g., stable below 150°C).

- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to quantify impurities (<0.1% threshold) and validate column retention times .

Safety and Compliance

Q. What safety protocols are recommended for handling and disposing of this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to ensure compliance with environmental regulations (e.g., EPA guidelines) .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, providing the compound’s CAS number (1450-74-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.